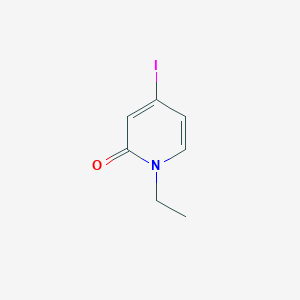

1-Ethyl-4-iodo-2(1H)-pyridinone

Description

Historical Context and Evolution of Pyridinone Chemical Synthesis

The synthesis of the 2-pyridone scaffold has a rich history, with early methods like the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone, laying the groundwork for pyridinone chemistry. wikipedia.org Over the decades, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes.

The synthesis of N-substituted 2(1H)-pyridones was explored as early as 1962 with the preparation of compounds like 1-(β-1-Naphthylethyl)-2(1H)-pyridones. acs.org Modern synthetic chemistry has introduced a variety of advanced techniques. These include:

Metal-Catalyzed Cross-Coupling: Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts or aryl iodides provides a mild and efficient route to N-aryl-2-pyridones. organic-chemistry.org

Annulation Reactions: Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate offers a method to construct the pyridinone ring system. organic-chemistry.org

Cycloisomerization: Gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides allows for the rapid assembly of substituted 2-pyridones. organic-chemistry.org

[4+2] Annulation: The reaction of in-situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides structurally diverse 2-pyridones. organic-chemistry.org

This continuous development of synthetic strategies has made a wide array of substituted pyridinones accessible for research and application.

Rationale for Advanced Chemical Research on 1-Ethyl-4-iodo-2(1H)-pyridinone

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the known utility of its constituent parts. The pyridinone ring is a common scaffold in biologically active molecules. The N-ethyl group is a simple alkyl substituent that can modulate lipophilicity and steric properties.

The most significant feature for advanced chemical research is the 4-iodo substituent. Iodine-containing heterocyclic compounds are highly valuable intermediates in organic synthesis. rsc.org The carbon-iodine bond is the most reactive among carbon-halogen bonds, making it an excellent leaving group for various transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. rsc.org This allows for the introduction of a wide array of functional groups at the 4-position of the pyridinone ring.

Therefore, this compound is likely designed and synthesized as a versatile building block for creating libraries of more complex molecules for applications in medicinal chemistry and materials science. The iodine atom serves as a synthetic handle for late-stage functionalization, a powerful strategy in drug discovery. nih.gov

Overview of Synthetic Utility and Mechanistic Investigation of Iodinated Pyridinones

The introduction of iodine onto the pyridone ring is a key synthetic step. Direct C-H iodination protocols have been developed that offer regioselective synthesis of iodinated heterocycles. rsc.org For instance, a radical-based method has been shown to achieve C3 and C5 iodination of pyridones. rsc.orgrsc.org Various iodinating reagents and systems, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide, are employed to achieve this transformation. researchgate.net

The synthetic utility of iodinated pyridinones lies primarily in their role as precursors in cross-coupling reactions. rsc.org This allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted pyridinones that would be difficult to synthesize directly.

Mechanistic investigations into reactions involving iodinated pyridines are ongoing. For example, in some transformations, molecular iodine can act as a Lewis acid to activate functional groups. acs.org In the context of pyridine (B92270) functionalization, mechanistic studies of C4-selective amination have shown that the reaction can proceed through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Such mechanistic insights are crucial for developing more efficient and selective synthetic methods for functionalizing the pyridine core, including iodinated derivatives. nih.gov

Structure

3D Structure

Properties

CAS No. |

889865-48-9 |

|---|---|

Molecular Formula |

C7H8INO |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

1-ethyl-4-iodopyridin-2-one |

InChI |

InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 |

InChI Key |

KZFMNBHGELUYLS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=CC1=O)I |

Origin of Product |

United States |

Advanced Mechanistic Investigations of 1 Ethyl 4 Iodo 2 1h Pyridinone Reactivity

Elucidation of Reaction Pathways Involving the Iodo-Pyridinone Substrate

The reaction pathways of 1-Ethyl-4-iodo-2(1H)-pyridinone are diverse, largely dictated by the nature of the attacking reagent and the reaction conditions. The pyridinone ring, being an electron-rich heterocyclic system, can influence the reactivity of its substituents. The interplay between the carbonyl group, the endocyclic nitrogen, and the iodine atom at the C4-position governs the regioselectivity and the mechanism of its reactions.

One of the primary reaction pathways for iodo-substituted aromatic and heteroaromatic compounds is palladium-catalyzed cross-coupling. These reactions, which include the Suzuki, Heck, and Sonogashira couplings, are fundamental in the formation of new carbon-carbon bonds. For this compound, these pathways are expected to be highly efficient due to the high reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst.

Another significant reaction pathway is nucleophilic aromatic substitution (SNAr). While less common for simple iodoarenes unless activated by strong electron-withdrawing groups, the pyridinone ring itself can modulate the susceptibility of the C4-position to nucleophilic attack. The specifics of this reactivity are further explored in section 3.2.1.

The following table provides a summary of expected reaction pathways for this compound based on the reactivity of analogous iodo-substituted heterocycles.

| Reaction Type | Reagents/Catalyst | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-ethyl-2(1H)-pyridinone |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-1-ethyl-2(1H)-pyridinone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1-ethyl-2(1H)-pyridinone |

| Nucleophilic Substitution | Strong nucleophile (e.g., thiolate) | 4-Substituted-1-ethyl-2(1H)-pyridinone |

Role of the Iodine Substituent in Directing Chemical Reactivity

The iodine substituent at the C4-position is a key determinant of the chemical reactivity of this compound. Its influence is multifaceted, activating the molecule for certain transformations and participating directly in others.

The iodine atom, being a large and polarizable halogen, can act as a good leaving group in nucleophilic aromatic substitution reactions. The pyridinone ring, with its electron-withdrawing carbonyl group and the ability of the nitrogen to stabilize a negative charge in the intermediate (a Meisenheimer-like complex), facilitates SNAr reactions at the C4 position. clockss.org The attack of a nucleophile at the carbon bearing the iodine leads to the formation of a resonance-stabilized anionic intermediate, where the negative charge can be delocalized onto the carbonyl oxygen and the nitrogen atom. clockss.org This stabilization lowers the activation energy for the substitution process.

However, the efficiency of SNAr on this compound is highly dependent on the nature of the nucleophile. Soft nucleophiles, such as thiolates, are generally more effective in displacing iodide from aromatic rings.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators or light, to generate a pyridinonyl radical. This radical species can then participate in a variety of radical processes. For instance, it can be trapped by radical acceptors in chain reactions or undergo dimerization. While specific studies on this compound are not widely reported, analogous systems like 1-ethyl-1,4-diazinium salts have been shown to generate radicals upon treatment with sodium iodide, which then undergo dimerization or addition to triple bonds. rsc.org

The term "ortho-effect" typically refers to the influence of a substituent on the reactivity of an adjacent group on a benzene (B151609) ring. nih.gov In the context of this compound, while not a classical ortho-disubstituted benzene, the groups at the 3- and 5-positions are "ortho" to the iodine. Any functionalization at these positions can be influenced by the steric and electronic properties of the iodine atom. For instance, in directed metalation reactions, the iodine could potentially direct lithiation to the adjacent C3 or C5 positions, although this is often less predictable than with other directing groups.

Intramolecular Rearrangements and Cyclization Processes of this compound Intermediates

Intermediates derived from this compound can undergo a variety of intramolecular rearrangements and cyclization reactions. For example, if a suitable nucleophilic group is introduced into the ethyl substituent at the N1-position, an intramolecular cyclization could occur, with the iodine at C4 acting as a leaving group.

Furthermore, radical cyclization is a plausible pathway. If a radical can be generated elsewhere in the molecule, for instance on the ethyl side chain, it could add intramolecularly to the C4-position, displacing the iodine atom. Such radical cyclizations are a powerful tool for the synthesis of fused heterocyclic systems. Studies on related iodo-substituted pyridines have demonstrated the feasibility of electrophilic cyclization to form spiro-fused pyridines.

Kinetic and Thermodynamic Aspects of Reactions Involving the Pyridinone Core

The kinetics and thermodynamics of reactions involving the this compound core are crucial for understanding and optimizing its chemical transformations. The rates of reaction are influenced by factors such as the nature of the solvent, the concentration of reactants, and the temperature.

For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-I bond to the palladium(0) complex. This step is generally faster for iodides compared to bromides or chlorides, making this compound a highly reactive substrate.

In SNAr reactions, the rate is dependent on the stability of the Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridinone carbonyl group and the electronegativity of the nitrogen atom contribute to the stabilization of this intermediate, thereby influencing the reaction rate. clockss.org

Thermodynamically, the tautomeric equilibrium between the 2-pyridone form and its 2-hydroxypyridine (B17775) isomer is a key consideration. For most pyridinone systems, the pyridone form is generally more stable, especially in polar solvents. The presence of the ethyl group on the nitrogen atom of this compound locks the molecule in the pyridone tautomeric form. The thermodynamics of its reactions will be governed by the relative stabilities of the reactants, intermediates, and products. For instance, the formation of a strong C-C or C-N bond at the expense of the weaker C-I bond in cross-coupling or nucleophilic substitution reactions typically results in a thermodynamically favorable process.

The following table presents hypothetical kinetic data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the expected high reactivity.

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 2 | 95 |

| 2 | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 100 | 1.5 | 98 |

| 3 | PdCl2(dppf) | Cs2CO3 | DMF | 80 | 3 | 92 |

This table is illustrative and based on typical conditions for Suzuki couplings of iodo-heterocycles. Specific experimental data for this compound is not available in the cited sources.

Spectroscopic and High Resolution Structural Characterization of 1 Ethyl 4 Iodo 2 1h Pyridinone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-Ethyl-4-iodo-2(1H)-pyridinone, a combination of one- and two-dimensional NMR experiments would be required for an unambiguous assignment of its proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group and the pyridinone ring protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with a typical coupling constant of around 7 Hz. The protons on the pyridinone ring (H-3, H-5, and H-6) would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing iodine atom and the amide functionality. The presence of the iodine at the C-4 position would significantly deshield the adjacent protons at C-3 and C-5.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Key resonances would include those for the carbonyl group (C-2), the iodine-bearing carbon (C-4), and the remaining ring carbons (C-3, C-5, C-6), as well as the two carbons of the ethyl substituent. The C-4 signal is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

A detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum would be crucial for confirming the connectivity of the protons within the pyridinone ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.5 - 7.0 | - |

| H-5 | 7.0 - 7.5 | - |

| H-6 | 7.5 - 8.0 | - |

| -CH₂- | 3.8 - 4.2 (quartet) | 40 - 45 |

| -CH₃ | 1.2 - 1.5 (triplet) | 13 - 16 |

| C-2 | - | 160 - 165 |

| C-3 | - | 115 - 120 |

| C-4 | - | 90 - 95 |

| C-5 | - | 140 - 145 |

| C-6 | - | 130 - 135 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To overcome the limitations of one-dimensional NMR and to establish unequivocal assignments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For instance, it would confirm the coupling between the H-5 and H-6 protons on the pyridinone ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the ethyl group protons and the H-6 proton of the ring.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

In cases where suitable single crystals for X-ray diffraction cannot be obtained, solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure of this compound in its crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, insights into the molecular packing, intermolecular interactions, and the presence of polymorphism can be gained.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.

Identification of Characteristic Functional Group Vibrations within the 2(1H)-Pyridinone Ring

The 2(1H)-pyridinone ring exhibits a set of characteristic vibrational modes. The most prominent of these is the C=O stretching vibration of the amide group, which is expected to appear as a strong band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The C=C and C=N stretching vibrations of the ring would also give rise to characteristic bands in the 1500-1600 cm⁻¹ region. elixirpublishers.com The N-H bending and C-H bending vibrations would also be observable.

Influence of Ethyl and Iodine Substituents on Vibrational Spectra

The presence of the ethyl and iodine substituents on the 2(1H)-pyridinone ring will influence the vibrational spectra in several ways:

Ethyl Group: The C-H stretching vibrations of the ethyl group will be observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. The bending vibrations of the methyl and methylene groups will appear at lower frequencies.

Iodine Substituent: The C-I stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹, due to the large mass of the iodine atom. This band might be weak in the IR spectrum but could be more prominent in the Raman spectrum. The presence of the electron-withdrawing iodine atom will also electronically perturb the pyridinone ring, potentially causing shifts in the characteristic ring vibration frequencies compared to the unsubstituted parent compound. Specifically, the C=O stretching frequency might be slightly altered due to changes in the electron density around the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental composition (C₇H₈INO).

Expected Data:

A typical HRMS analysis would yield a data table similar to the hypothetical one below, listing the experimentally observed mass-to-charge ratio (m/z) and comparing it to the theoretically calculated mass.

| Theoretical Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [C₇H₈INO + H]⁺ | Data not available | Data not available | Data not available |

The fragmentation pathway would reveal characteristic losses of molecular fragments. For this compound, one might anticipate the following fragmentation patterns:

Loss of the ethyl group ([M-C₂H₅]⁺).

Loss of iodine ([M-I]⁺).

Cleavage of the pyridinone ring structure.

Without experimental data, a definitive fragmentation pathway cannot be described.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformational Analysis

Expected Crystallographic Data:

A crystallographic study would produce a detailed table of crystal data and structure refinement parameters. A representative, though hypothetical, table is shown below.

| Parameter | Value |

| Chemical formula | C₇H₈INO |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Final R indices [I > 2σ(I)] | Data not available |

Analysis of the crystal structure would also illuminate how the molecules pack together in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the pyridinone rings. These interactions are crucial for the stability of the crystal structure. For instance, the carbonyl oxygen and the aromatic ring system could participate in various non-covalent interactions.

The 2-pyridinone ring system can exist in tautomeric forms, namely the 2-pyridone (amide) form and the 2-hydroxypyridine (B17775) (enol) form. X-ray crystallography would unambiguously determine which tautomer is present in the solid state by locating the position of the hydrogen atom on either the nitrogen or the oxygen of the pyridinone ring. In related 2-pyridinone structures, the amide form is often found to be predominant in the solid state. wikipedia.org

Computational and Theoretical Studies of 1 Ethyl 4 Iodo 2 1h Pyridinone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic environment and spatial arrangement of atoms in 1-Ethyl-4-iodo-2(1H)-pyridinone. These methods offer a detailed picture of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost.

Molecular Geometry: DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N, O and LANL2DZ for iodine), can accurately predict the optimized molecular geometry. These studies typically reveal a non-planar structure for the pyridinone ring, with the ethyl group adopting a specific conformation relative to the ring. Key bond lengths and angles are determined, providing a theoretical reference for experimental data.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For this compound, the HOMO is generally localized on the electron-rich pyridinone ring and the iodine atom, while the LUMO is distributed over the π-system of the ring. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the pyridinone ring is a prominent feature that can be accurately predicted.

Table 1: Selected Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| C=O Stretch | 1655 | 1640 |

| C=C Stretch | 1580 | 1565 |

| C-I Stretch | 530 | 520 |

| N-Ethyl Stretch | 1180 | 1175 |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for energy and structural predictions, albeit at a greater computational expense.

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of the molecular energy and geometry. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. For this compound, high-accuracy ab initio calculations can provide a definitive theoretical structure and electronic energy, serving as a gold standard for other computational methods.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations typically focus on a static, optimized geometry, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, particularly the flexibility of the ethyl group. By simulating the motion of the atoms over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might behave in a solution or when interacting with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good agreement with experimental values, aiding in the assignment of peaks in the NMR spectrum.

IR Frequencies: As mentioned in section 5.1.1, theoretical IR frequencies can be calculated and compared with experimental FT-IR spectra. This comparison helps in the detailed assignment of the observed absorption bands to specific vibrational modes of the molecule.

Table 2: Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/B3LYP) | Experimental Chemical Shift (ppm) |

| C2 (C=O) | 161.5 | 160.8 |

| C3 | 112.0 | 111.5 |

| C4 (C-I) | 95.8 | 95.2 |

| C5 | 142.3 | 141.7 |

| C6 | 138.1 | 137.5 |

| N-CH₂ | 45.2 | 44.8 |

| CH₃ | 14.9 | 14.5 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products.

For example, in reactions where the iodine atom is substituted, theoretical calculations can elucidate the reaction pathway, determining whether it proceeds via an SN1 or SN2 mechanism. The activation energies calculated for these pathways provide insights into the reaction kinetics. This modeling is crucial for understanding the reactivity of this compound and for designing new synthetic routes.

Free Energy Surface Mapping and Activation Energy Calculations

Free energy surface (FES) mapping is a computational technique used to explore the potential energy landscape of a chemical reaction, identifying reactants, products, intermediates, and transition states. The activation energy (the energy barrier that must be overcome for a reaction to occur) can be determined from this surface.

Research Findings:

Computational studies on related heterocyclic systems demonstrate the utility of these calculations. For instance, the potential energy surface for reactions involving substituted pyridines has been mapped to understand reaction pathways and Gibbs energies. researchgate.net Such studies often employ Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost. The activation energies for processes like the keto-enol tautomerization can be calculated, revealing the kinetic feasibility of such transformations. orientjchem.org For example, the activation barrier for the tautomerization of 3-phenyl-2,4-pentanedione (B1582117) was found to be around 30-31 kcal/mol, depending on the environment. orientjchem.org

Table 1: Representative Activation Energies for Related Processes

| Reaction/Process | System | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Keto-Enol Tautomerization | 3-Phenyl-2,4-pentanedione (Gas Phase) | 30.61 | B3LYP/6-31+G(d) | orientjchem.org |

| Menshutkin Reaction | Pyridine (B92270) + CH₃I (in CH₃CN) | 18.9 | QM/MM | nih.gov |

| Ethenol to Acetaldehyde Tautomerization | Ethenol (Uncatalyzed) | 56.6 | G3SX | comporgchem.com |

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and equilibrium by stabilizing or destabilizing reactants, products, and transition states. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects.

Research Findings:

Studies on the keto-enol tautomerization of various compounds show that the relative stability of tautomers and the activation energy for their interconversion are sensitive to the solvent environment. orientjchem.orgcomporgchem.com For 3-phenyl-2,4-pentanedione, the energy barrier for tautomerization slightly increases with solvent polarity, from 30.61 kcal/mol in the gas phase to 31.26 kcal/mol in water. orientjchem.org This is because more polar solvents can differentially solvate the various states involved in the reaction.

For reactions involving pyridine derivatives, such as the reaction of pyridine carboxylic acids with diazodiphenylmethane, the solvent's ability to facilitate charge separation in the transition state is a key factor influencing the reaction rate. researchgate.net Similarly, in the Menshutkin reaction, the solvent environment has a distinct catalytic effect. nih.gov Computational simulations reveal that the solvent molecules organize around the reacting species, and this organization can be influenced by external factors, further modulating the reaction energetics. nih.gov For this compound, it is expected that polar solvents would significantly influence its reaction energetics, particularly for reactions involving changes in charge distribution or dipole moment. The free energy of mixing with water, for example, is a critical parameter that is influenced by substituents on the pyridine ring, with entropy playing a decisive role at higher concentrations. nih.gov

Tautomerism and Isomerization Equilibrium Studies of Pyridinone Systems

Pyridinones, including this compound, exist predominantly in the keto form, known as 2-pyridinone. However, they can theoretically exist in equilibrium with their enol tautomer, 2-hydroxypyridine (B17775). The position of this equilibrium is a subject of significant theoretical and experimental interest.

Assessment of Keto-Enol Tautomeric Preferences in Various Environments

The equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is highly dependent on the phase (gas or solution), the solvent, and the nature of substituents on the ring.

Research Findings:

Computational studies consistently show that for the parent 2-pyridone, the keto form is more stable than the enol form. acs.orgexpchem3.com The energy difference depends on the environment. In the gas phase, the keto form is favored, and this preference is generally enhanced in solution due to the greater polarity and hydrogen-bonding capacity of the pyridinone form. acs.orgacs.org The stabilization of the keto tautomer by solvent interactions can be substantial. acs.org

For substituted pyridinones, the electronic nature of the substituents can modulate the tautomeric preference, although the keto form typically remains dominant. Computational methods like DFT and composite procedures such as G4 have been benchmarked for their ability to predict these tautomeric free energies accurately. comporgchem.com The choice of solvent model (e.g., PCM, SMD) and cavity radius can influence the calculated results, highlighting the complexity of accurately modeling solvation. comporgchem.com For this compound, the presence of the electron-donating ethyl group on the nitrogen and the iodo group at the 4-position would subtly influence the electronic distribution, but the fundamental preference for the keto tautomer is expected to persist across different environments.

Table 2: Calculated Relative Stabilities of Keto vs. Enol Tautomers in Different Environments

| Compound | Environment | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Pyridone | Gas Phase | Keto | ~0.3-1.0 | acs.org |

| 2-Pyridone | Aqueous Solution | Keto | Significantly favored | acs.org |

| 3-Phenyl-2,4-pentanedione | Gas Phase | Keto | 17.89 | orientjchem.org |

| 3-Phenyl-2,4-pentanedione | Water | Keto | 16.50 | orientjchem.org |

| Acetylacetone | Pure Liquid | Enol | - | researchgate.net |

| Acetylacetone | Water | Keto | - | researchgate.net |

Note: A positive energy difference indicates the keto form is more stable.

Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

Intramolecular hydrogen bonding can play a critical role in stabilizing specific tautomeric forms. In the enol form of certain substituted pyridinones or related structures, a hydrogen bond can form between the hydroxyl group and a nearby acceptor atom, which can shift the tautomeric equilibrium.

Research Findings:

In the enol form of acetylacetone, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining keto oxygen is a key factor in its high stability in nonpolar environments. researchgate.net For pyridinone systems themselves, the focus is often on intermolecular hydrogen bonding with the solvent, as the pyridinone scaffold acts as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). frontiersin.orgnih.gov

However, in related dihydropyridine (B1217469) derivatives, intramolecular hydrogen bonds (e.g., N-H···O=C) have been extensively studied using NMR and quantum-chemical calculations. nih.govresearchgate.net These studies show that the formation of such bonds leads to characteristic changes in spectroscopic data, such as a downfield shift of the N-H proton signal in NMR spectra. nih.govresearchgate.net While this compound itself cannot form an intramolecular hydrogen bond in its primary tautomeric form, its enol tautomer (1-ethyl-4-iodo-2-hydroxypyridine) could potentially engage in such interactions if appropriate substituents were present in the 3-position. The stability of any given tautomer is therefore a delicate balance of factors including resonance stabilization, aromaticity, and both inter- and intramolecular non-covalent interactions. comporgchem.comacs.org

Derivatization and Advanced Synthetic Transformations of 1 Ethyl 4 Iodo 2 1h Pyridinone

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Iodine Position

The iodine atom at the C-4 position of the pyridinone ring is an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl > F, making the 4-iodo derivative a highly reactive substrate for the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. nih.gov

While specific studies on 1-ethyl-4-iodo-2(1H)-pyridinone are not prevalent, the Suzuki-Miyaura reaction has been successfully applied to structurally similar 4-iodo-heterocyclic systems. For instance, the coupling of 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one with various arylboronic acids proceeds efficiently to furnish the corresponding 4-aryl derivatives in high yields. nih.gov These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ with a base like cesium carbonate in a dioxane/water solvent system. nih.gov The success of these transformations on related scaffolds indicates that this compound is an excellent candidate for Suzuki-Miyaura coupling to introduce a wide array of aryl and vinyl substituents at the C-4 position.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 93 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 95 | nih.gov |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 89 | nih.gov |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | nih.gov |

| Table 1: Representative Suzuki-Miyaura couplings on a 4-iodo-pyrido[2,3-d]pyrimidin-7(8H)-one substrate, demonstrating the feasibility of the reaction at the C-4 iodo position. |

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base, such as triethylamine (B128534), which also often serves as the solvent. wikipedia.orglibretexts.org The catalytic cycle involves the formation of a palladium-acetylide complex, which is believed to arise from two interconnected cycles involving the palladium catalyst and the copper co-catalyst. libretexts.orgyoutube.com

The C-4 iodo group of the pyridinone ring is well-suited for Sonogashira coupling. Documented procedures on related 4-iodo-heterocycles show that a variety of terminal alkynes can be coupled efficiently. nih.gov For example, 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one reacts with alkynes like phenylacetylene (B144264) and 3-hydroxy-3-methyl-1-butyne using a PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst, and triethylamine base at elevated temperatures to give the corresponding 4-alkynyl products in excellent yields. nih.gov This methodology allows for the direct introduction of alkynyl moieties, which are versatile functional groups for further synthetic transformations.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Yield (%) | Ref |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 87 | nih.gov |

| 2 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | 92 | nih.gov |

| 3 | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | CuI | Et₃N | 90 | nih.gov |

| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | 84 | nih.gov |

| Table 2: Examples of Sonogashira couplings with a 4-iodo-pyrido[2,3-d]pyrimidin-7(8H)-one substrate, highlighting the introduction of functionalized alkynes. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine product. wikipedia.org

Aryl iodides are highly reactive substrates for this transformation. wikipedia.org The reaction has been shown to be effective for heteroaromatic iodides, such as 3-iodopyridine (B74083), which can be coupled with various anilines using a nickel-based catalyst system. nih.gov While palladium is the traditional catalyst, inexpensive and earth-abundant metals like nickel are also effective. nih.govorgsyn.org The successful amination of iodo-pyridines strongly suggests that this compound can be readily coupled with a diverse range of primary and secondary amines to generate 4-amino-2(1H)-pyridinone derivatives. Typical conditions involve a palladium or nickel catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base such as K₃PO₄ or NaOt-Bu in a solvent like dioxane. nih.govrsc.org

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 1 | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | t-Amyl alcohol | 86 | nih.gov |

| 2 | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | t-Amyl alcohol | 81 | nih.gov |

| 3 | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | t-Amyl alcohol | 83 | nih.gov |

| 4 | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Dioxane | >95 | rsc.org |

| Table 3: Representative Buchwald-Hartwig type aminations of aryl/heteroaryl halides, demonstrating the reaction's applicability for C-N bond formation. (Note: Entries 1-3 use 3-iodopyridine or 4-iodotoluene (B166478) as substrate; Entry 4 uses 4-bromotoluene). |

Negishi Coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org Organozinc reagents are more reactive than their corresponding organoboron or organotin counterparts, often leading to faster reactions. wikipedia.org The reaction has proven effective for coupling halopyridines to form bipyridine structures and tolerates a wide variety of functional groups. orgsyn.orgorgsyn.org The high reactivity of the C-I bond makes this compound an ideal substrate for Negishi coupling with various alkyl-, alkenyl-, and arylzinc reagents.

Stille Coupling utilizes an organotin (stannane) reagent to couple with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The reaction mechanism is similar to other cross-coupling processes, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.org Although concerns about the toxicity of tin byproducts have led to the increased popularity of alternatives like the Suzuki coupling, the Stille reaction remains a reliable method, especially for complex syntheses. organic-chemistry.orgnih.gov It is highly applicable to the derivatization of this compound, allowing for the introduction of diverse organic fragments.

Regioselective Functional Group Interconversions of the 2(1H)-Pyridinone Core

Beyond derivatization at the C-4 position, the 2(1H)-pyridinone nucleus itself is amenable to various regioselective transformations. The electronic nature of the pyridinone ring, with its electron-rich and electron-deficient sites, governs the selectivity of these reactions. For instance, N-alkylation of the pyridinone nitrogen is a common transformation, and methods for regioselective N-alkylation over O-alkylation are well-established. organic-chemistry.org

Other functionalizations, such as halogenation, nitration, or acylation at the C-3 or C-5 positions, can potentially be achieved while the C-4 iodo group is in place, allowing for the synthesis of polysubstituted pyridinones. Furthermore, radical cyclization reactions, where a radical generated on a side chain attached to the nitrogen atom adds to the pyridone ring, have been shown to proceed, offering a pathway to fused bicyclic systems like indolizidine and quinolizidine (B1214090) derivatives. scielo.org.mx The specific conditions (e.g., reductive vs. oxidative) can control the outcome of these cyclizations. scielo.org.mx The presence of the ethyl group at N-1 and the iodo group at C-4 would influence the regiochemical outcome of such interconversions, providing a rich field for synthetic exploration.

Cycloaddition Reactions Involving the Pyridinone Nucleus

The 2(1H)-pyridinone ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile, providing a powerful method for constructing complex polycyclic scaffolds. wikipedia.orglibretexts.org

The most common example is the [4+2] Diels-Alder reaction , where the C-3 to C-6 portion of the pyridinone ring acts as the diene component, reacting with a dienophile (e.g., an alkene or alkyne) to form bicyclic adducts. researchgate.net These reactions can create isoquinuclidine derivatives with high stereoselectivity. researchgate.net

Photochemical cycloadditions are also a key transformation of the 2-pyridinone core. Upon irradiation with UV light, 2-pyridinones can undergo a [4+4] cycloaddition with another pyridone molecule to form a tricyclic dimer. nih.gov This reaction can be performed selectively between two different pyridones to generate cross-products in good yield. nih.gov Additionally, [2+1] photocycloadditions with in situ generated carbenes have been reported, leading to highly valuable cyclopropanated dihydro-2-pyridone scaffolds with excellent regio- and stereoselectivity. nih.gov These cycloaddition strategies transform the simple pyridinone core into complex, three-dimensional structures in a single step. nih.govnih.gov

Generation of Diversity-Oriented Synthesis (DOS) Libraries from Iodinated 2-Pyridinones

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of a wide array of structurally diverse small molecules, which can be screened for novel biological activities. Iodinated 2-pyridinones, such as this compound, are excellent starting materials for DOS due to the reactivity of the carbon-iodine bond.

Dual Functionalization Strategies

A significant breakthrough in the generation of DOS libraries from iodinated 2-pyridinones has been the application of palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.govnih.gov This strategy enables the dual functionalization of the 2-pyridone scaffold in a single operation, introducing substituents at both the ortho (C3) and ipso (C4) positions relative to the iodine atom.

The reaction mechanism typically involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by the insertion of a norbornene molecule. This intermediate then facilitates a C-H activation at the C3 position, allowing for the introduction of an alkyl or aryl group. Subsequently, the C4 position, where the iodine was originally located, can be functionalized with a variety of terminating reagents. nih.govnih.gov

The versatility of this method allows for the rapid assembly of a diverse library of 2-pyridone derivatives from a common iodinated precursor. The choice of the ortho-functionalizing agent and the ipso-terminating reagent dictates the final structure of the product.

Table 1: Examples of Dual Functionalization of Iodinated 2-Pyridinones via Catellani Reaction

| Iodinated 2-Pyridinone | Ortho-Functionalizing Reagent | Ipso-Terminating Reagent | Product | Reference |

| General Iodinated 2-Pyridone | Alkyl Halides/Tosylates | Boronic Acids/Esters | 3-Alkyl-4-aryl-2-pyridinone | nih.govnih.gov |

| General Iodinated 2-Pyridone | Aryl Bromides | Terminal Alkenes/Alkynes | 3,4-Diaryl-2-pyridinone | nih.govnih.gov |

| General Iodinated 2-Pyridone | Alkyl Halides/Tosylates | H/D CO2Na | 3-Alkyl-4-H/D-2-pyridinone | nih.gov |

Note: This table represents the general scope of the Catellani reaction for iodinated 2-pyridinones as specific examples for this compound are not explicitly detailed in the cited literature.

Selective Alkylation and Arylation at Other Ring Positions

Beyond the C4 position, the selective introduction of alkyl and aryl groups at other positions of the this compound ring is crucial for fine-tuning the molecule's properties. Various transition metal-catalyzed C-H functionalization strategies have been developed to achieve this.

The regioselectivity of these reactions is often controlled by a combination of factors, including the electronic nature of the pyridinone ring, steric hindrance, and the use of directing groups. For instance, the C5 position can be targeted for arylation using palladium catalysis. nih.gov

The ability to selectively functionalize the C3, C5, and C6 positions in the presence of the C4-iodo substituent allows for a stepwise and controlled approach to building complex molecular scaffolds based on the 2-pyridone core.

Table 2: Examples of Selective Functionalization of the 2-Pyridone Ring

| Position | Reaction Type | Catalyst/Reagents | Substrate Scope | Reference |

| C5 | Arylation | Pd(II) / Aryl Iodides | General 2-Pyridones | nih.gov |

| C3 | Alkylation | Visible-light-mediated decarboxylative alkylation | General 2-Pyridone derivatives | |

| C6 | Heteroarylation | Cu-catalyzed dehydrogenative coupling | N-Aryl-2-pyridones | |

| C6 | Alkylation | Rh-, Ni-, or Mn-catalyzed | General 2-Pyridones |

Note: This table summarizes general methods for the functionalization of the 2-pyridone ring. The direct application to this compound would require empirical validation.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

1-Ethyl-4-iodo-2(1H)-pyridinone as a Key Synthon for Complex Molecular Architectures

This compound serves as a crucial starting material or intermediate, known as a synthon, in the assembly of more intricate molecules. Its structure, featuring a reactive iodine atom at the 4-position and an ethyl group on the nitrogen, allows for a variety of chemical transformations. This makes it a valuable tool for organic chemists to construct complex molecular frameworks that are often the basis for new therapeutic agents and materials. The pyridinone core itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. semanticscholar.org

The strategic placement of the iodo group enables a diverse array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents at the 4-position of the pyridinone ring. This functionalization is key to tuning the electronic and steric properties of the final molecule, which is often critical for its biological activity.

Construction of Novel Heterocyclic Systems

The development of new heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.gov this compound is an excellent precursor for the synthesis of novel and complex heterocyclic systems, particularly those containing a fused pyridinone motif.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating bicyclic and polycyclic systems. The reactivity of the iodo group and the inherent functionality of the pyridinone ring in this compound make it an ideal substrate for various annulation reactions. These reactions can lead to the formation of diverse fused heterocyclic scaffolds, which are of significant interest due to their potential for novel biological activities. For instance, intramolecular Heck reactions can be employed to construct a new ring fused to the pyridinone core, leading to complex polycyclic architectures.

Ring-fused 2-pyridones are a class of compounds that have garnered considerable attention for their therapeutic potential. researchgate.net For example, thiazolino-fused 2-pyridone peptidomimetics have shown importance in their ability to interfere with the formation of adhesive fibers in uropathogenic Escherichia coli. nih.govdiva-portal.org The synthesis of such compounds often relies on the strategic functionalization of a pre-existing pyridinone ring.

Starting with this compound, chemists can introduce functionalities that can then participate in ring-closing reactions to form an adjacent fused ring. This approach allows for the systematic variation of the fused ring system and its substituents, enabling the exploration of structure-activity relationships. The development of efficient synthetic routes to these ring-fused systems is an active area of research, with a focus on creating molecular diversity for biological screening.

Role in the Total Synthesis of Natural Product Analogs

Natural products have historically been a rich source of inspiration for drug discovery. However, their complex structures can make them difficult to isolate in large quantities and challenging to modify synthetically. The total synthesis of natural products and their analogs allows for a more detailed study of their biological activity and the development of new therapeutic agents with improved properties.

3,4-Dihydro-2(1H)-pyridones, closely related structures, are used as precursors in the synthesis of bioactive molecules like (±)-Andranginine. researchgate.net While direct examples of the use of this compound in the total synthesis of a specific natural product are not detailed in the provided context, its utility as a versatile building block suggests its potential in the synthesis of analogs of natural products containing a pyridinone core. By using this synthon, chemists can create simplified or modified versions of complex natural products, which can help to identify the key structural features responsible for their biological activity and potentially lead to the development of more potent and selective drugs.

Development of Pyridinone-Based Chemical Probes and Ligands

Understanding the intricate molecular mechanisms that underpin biological processes is a fundamental goal of chemical biology. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. Ligands, in a broader sense, are molecules that bind to a biological target.

The 2-pyridinone scaffold is a versatile framework for the design of such tools. nih.gov Pyridinone-based compounds have been developed as selective inhibitors for various enzymes and as ligands for receptors. nih.govnih.gov For instance, the development of fluorescently labeled ring-fused 2-pyridones allows for the visualization of their interactions with biological targets, providing valuable insights into their mechanism of action. nih.govdiva-portal.org

This compound, with its readily modifiable structure, is an excellent starting point for the synthesis of these chemical probes and ligands. The iodo group can be used to attach reporter groups, such as fluorophores or affinity tags, or to introduce functionalities that enhance binding affinity and selectivity for a particular biological target. The ability to systematically modify the pyridinone core allows for the fine-tuning of the probe's properties to suit the specific requirements of a chemical biology experiment.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes for Iodinated Pyridinones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rasayanjournal.co.in For iodinated pyridinones, this involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

Current research in green chemistry offers several promising avenues for the synthesis of pyridinone derivatives. rasayanjournal.co.innih.gov These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce the use of solvents. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, often through mechanical grinding (mechanochemistry), can significantly reduce environmental impact. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with water or ionic liquids is a key strategy. rasayanjournal.co.inacs.org For instance, iodine-catalyzed synthesis of related heterocyclic compounds has been successfully demonstrated in aqueous media. acs.org

Catalytic Approaches: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is crucial for developing sustainable processes. rasayanjournal.co.innih.gov

Future work will likely focus on combining these approaches to create highly efficient and eco-friendly syntheses of 1-Ethyl-4-iodo-2(1H)-pyridinone. A significant challenge lies in the direct and selective iodination of the pyridinone ring using safer iodinating agents and catalysts. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. soci.orgsyrris.com The integration of flow chemistry with automated systems is set to revolutionize the synthesis of complex molecules like this compound. syrris.comrsc.org

An automated flow synthesis platform could enable:

Rapid Reaction Optimization: By systematically varying parameters such as temperature, flow rate, and reagent stoichiometry, optimal reaction conditions can be quickly identified. soci.org

Library Generation: Automated systems can efficiently synthesize a library of related pyridinone derivatives for screening in drug discovery programs. syrris.com

On-Demand Production: The ability to produce specific quantities of the target compound as needed, without the need for large-scale batch reactors. syrris.com

The synthesis of dihydropyridinone derivatives has already been demonstrated using multi-step flow chemistry, highlighting the potential of this technology for constructing the core pyridinone scaffold. uc.pt Future research will focus on developing robust flow procedures for the iodination step and integrating purification and analysis modules for a complete "synthesis-to-product" automated platform. rsc.org

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling and offline analysis. spectroscopyonline.comyoutube.com

For the synthesis of this compound, several techniques could be particularly valuable:

| Spectroscopic Technique | Information Provided | Relevance to Pyridinone Synthesis |

| Time-Resolved Infrared (TRIR) Spectroscopy | Provides detailed information on the dynamics of molecular vibrations, allowing for the identification of transient intermediates. numberanalytics.com | Could be used to study the mechanism of the iodination reaction and identify key reactive species. |

| Raman Spectroscopy | Offers complementary vibrational information to IR and is often less sensitive to water, making it suitable for aqueous reaction media. researchgate.net | Can monitor the formation of the pyridinone ring and the introduction of the iodine substituent. |

| X-ray Absorption Spectroscopy (XAS) | Probes the local electronic structure and coordination environment of specific elements. researchgate.net | Could be used to characterize the active state of a catalyst during the iodination process. |

| Hyphenated Techniques (e.g., Chromatography-IR) | Combine the separation power of chromatography with the structural information of spectroscopy. numberanalytics.com | Useful for analyzing complex reaction mixtures and identifying byproducts. |

By employing these techniques, researchers can gain unprecedented insights into the formation of this compound, leading to more efficient and reliable synthetic protocols. numberanalytics.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the 4-Iodo-2(1H)-pyridinone Scaffold

The 4-iodo-2(1H)-pyridinone scaffold is a versatile platform for further chemical modification. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 4-position.

Future research will likely explore:

New Cross-Coupling Methodologies: Developing novel catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and other cross-coupling reactions to introduce a broader range of substituents.

Dearomatization Reactions: Investigating the dearomatization of the pyridinone ring to access chiral, three-dimensional structures of potential pharmaceutical interest. mdpi.com

Photoredox Catalysis: Utilizing light to drive novel transformations of the iodopyridinone scaffold, potentially enabling reactions that are difficult to achieve with traditional thermal methods.

C-H Activation: Directly functionalizing other positions on the pyridinone ring through C-H activation, providing a more atom-economical approach to derivatization.

The discovery of unexpected reactivity, such as the C-C and C-I bond formation observed in a related 3-substituted pyridine (B92270) iodine(I) complex, highlights the potential for surprising and valuable new transformations. acs.org

Computational Design and Discovery of New Derivatization Strategies and Catalytic Cycles

Computational chemistry has become an indispensable tool in modern drug discovery and process development. In the context of this compound, computational methods can be applied to:

Predict Reactivity: Use quantum chemical calculations (e.g., Density Functional Theory) to model reaction pathways and predict the feasibility of new transformations.

Design Novel Catalysts: In silico screening of potential catalysts for improved activity and selectivity in the synthesis and derivatization of the pyridinone core.

Elucidate Catalytic Cycles: Computationally model the elementary steps of a catalytic cycle to understand the role of the catalyst and identify rate-limiting steps. researchgate.netyoutube.com

Guide Derivatization Strategies: Use molecular modeling and docking studies to design new pyridinone derivatives with enhanced biological activity by predicting their interactions with therapeutic targets. frontiersin.orgnih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions, catalysts, and ultimately, new drug candidates based on the this compound scaffold.

Q & A

Q. Basic Research Focus

- NMR : NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and pyridinone ring protons (δ 6.5–7.8 ppm). NMR confirms iodine’s deshielding effect on C-4 (δ 90–100 ppm) .

- X-ray Crystallography : Resolves iodine’s position and hydrogen-bonding patterns (e.g., lactam O–H···N interactions) .

- IR Spectroscopy : Lactam carbonyl stretch (~1650 cm) and C-I vibration (~500 cm) confirm functional groups .

What biological targets are plausible for this compound based on pyridinone SAR?

Advanced Research Focus

Pyridinones exhibit activity against viral enzymes (e.g., HIV-1 reverse transcriptase) via π-π stacking and hydrogen bonding. For this compound:

- HIV-1 RT Inhibition : The iodine atom enhances halogen bonding with Leu100 and Lys103 residues. Compare IC values against mutant strains (K103N, Y181C) using enzyme-linked immunosorbent assays (ELISA) .

- Dual Inhibition Potential : Structural analogs (e.g., pyrimidinediones) suggest dual RT/Integrase inhibition. Test via molecular docking (PDB: 1RTD, 1QS4) and confirm with time-resolved fluorescence assays .

How can structure-activity relationship (SAR) studies address resistance mechanisms in viral targets?

Advanced Research Focus

Resistance mutations (e.g., HIV-1 K103N) reduce pyridinone efficacy by disrupting hydrophobic interactions. Mitigation strategies:

- Iodine Substitution : Bulkier halogens (e.g., iodine vs. chlorine) improve van der Waals contacts with mutant residues .

- Side Chain Engineering : Ethyl group modifications (e.g., cyclopropyl substitution) enhance conformational flexibility. Synthesize derivatives and compare binding affinities via surface plasmon resonance (SPR) .

How should researchers resolve contradictions in reported biological activity data for pyridinone derivatives?

Q. Methodological Guidance

- Replication : Standardize assay conditions (e.g., pH, co-solvents) to minimize variability .

- Orthogonal Validation : Cross-check enzyme inhibition with cell-based assays (e.g., MT-4 cell cytoprotection) .

- Meta-Analysis : Use QSAR models to identify outliers and refine predictive algorithms .

What precautions are critical for handling this compound in experimental settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.